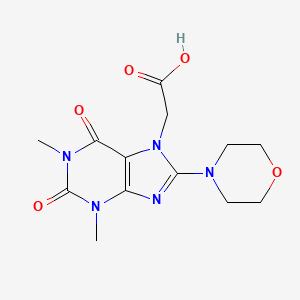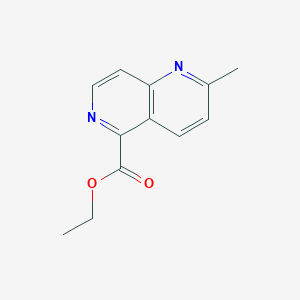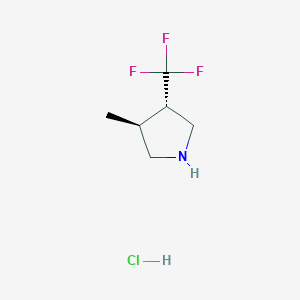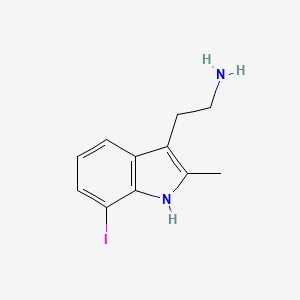
5-Bromo-2-chloroquinazolin-8-ol
Übersicht
Beschreibung
5-Bromo-2-chloroquinazolin-8-ol is a synthetic compound that belongs to the quinazoline family. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloroquinazolin-8-ol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. It has also been shown to bind to specific receptors in cells, leading to downstream signaling events.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-chloroquinazolin-8-ol depend on the specific application and concentration used. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. It has also been shown to affect the activity of various enzymes and signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-2-chloroquinazolin-8-ol in lab experiments is its versatility. It can be used for a wide range of applications, from studying protein-protein interactions to developing new drugs. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure its safe use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-Bromo-2-chloroquinazolin-8-ol in scientific research. One potential direction is the development of new kinase inhibitors and antitumor agents based on its structure. Another direction is the use of 5-Bromo-2-chloroquinazolin-8-ol as a tool for studying cellular signaling pathways and protein-protein interactions. Additionally, the development of new fluorescent dyes based on its structure could have applications in imaging and diagnostics.
Conclusion:
In conclusion, 5-Bromo-2-chloroquinazolin-8-ol is a synthetic compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloroquinazolin-8-ol has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, such as kinase inhibitors, antitumor agents, and fluorescent dyes. It has also been used as a tool for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.
Eigenschaften
IUPAC Name |
5-bromo-2-chloroquinazolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-2-6(13)7-4(5)3-11-8(10)12-7/h1-3,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUDNCDOVCBQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC(=NC2=C1O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloroquinazolin-8-ol | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2756895.png)


![1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756901.png)

![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2756905.png)

![8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2756909.png)
![(4R)-7,8-Dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/no-structure.png)
![3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756911.png)
